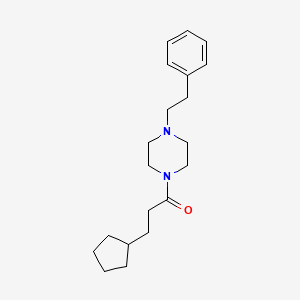![molecular formula C16H16Cl2N2OS B4940996 N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4940996.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have various biochemical and physiological effects on the body. In particular, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to affect the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has also been shown to affect the levels of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has several advantages for lab experiments, including its relatively simple synthesis method, its broad range of potential applications, and its ability to affect various enzymes and receptors in the body. However, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea also has several limitations, including its potential toxicity and its relatively low solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea, including further investigation into its mechanism of action, its potential applications in various fields, and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea for various applications.
Synthesemethoden
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thioethylamine, followed by the reaction of the resulting compound with 4-chlorophenyl isocyanate. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to exhibit anticancer, antitumor, and antifungal activities. In pharmacology, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In agriculture, N-{2-[(2-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea has been shown to have potential as a herbicide and pesticide.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-13-5-7-14(8-6-13)20-16(21)19-9-10-22-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGJIZJDBGZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)

![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)